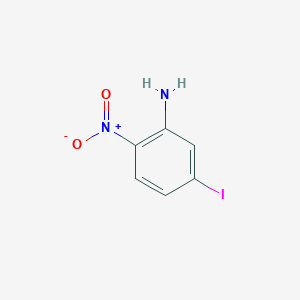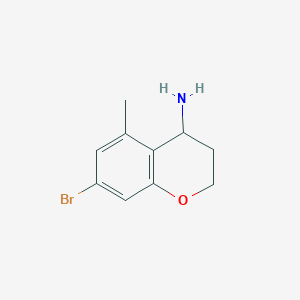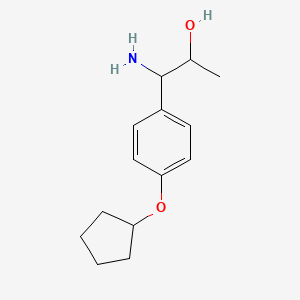
5-Iodo-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2 It is characterized by the presence of both an iodine atom and a nitro group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-nitroaniline typically involves the iodination of 2-nitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solid-state by grinding at room temperature, which offers advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous work-up procedure .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of N-iodosuccinimide in the presence of acetic acid at room temperature has been evaluated for its efficiency and high yield (91–99%) over a reaction time of 30–240 minutes .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: The major product is 5-iodo-2-aminobenzene.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, although specific molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-5-nitroaniline
- 4-Iodo-3-nitroaniline
- 2-Fluoro-5-nitroaniline
- 2-Chloro-5-nitroaniline
Comparison: 5-Iodo-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.
Eigenschaften
Molekularformel |
C6H5IN2O2 |
|---|---|
Molekulargewicht |
264.02 g/mol |
IUPAC-Name |
5-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 |
InChI-Schlüssel |
FQPPKORVTBLTBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)



![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)




![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)
![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)



